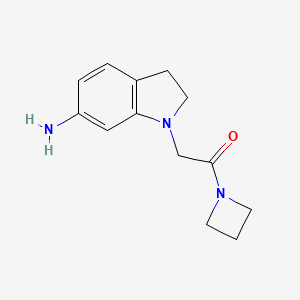
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone is a synthetic organic compound that features both an indoline and an azetidine moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azetidine moiety.
Coupling of the Two Fragments: The final step involves coupling the indoline and azetidine fragments through a carbonyl linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the indoline or azetidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indoline or azetidine derivatives.
Scientific Research Applications
2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indoline and azetidine structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Aminoindolin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(6-Aminoindolin-1-yl)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
The presence of the azetidine ring in 2-(6-Aminoindolin-1-yl)-1-(azetidin-1-yl)ethanone may confer unique biological properties compared to its analogs with different ring systems. The smaller ring size of azetidine could result in different binding affinities and selectivities for biological targets.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)-1-(azetidin-1-yl)ethanone |
InChI |
InChI=1S/C13H17N3O/c14-11-3-2-10-4-7-16(12(10)8-11)9-13(17)15-5-1-6-15/h2-3,8H,1,4-7,9,14H2 |
InChI Key |
QXJCYANAJPWXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CN2CCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















